![molecular formula C21H16N2O3S B2591270 (E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 850903-31-0](/img/structure/B2591270.png)

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

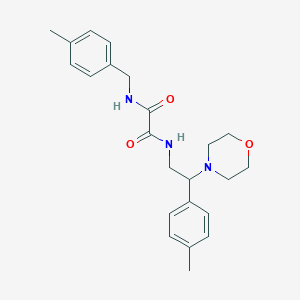

The synthesis of similar compounds has been reported in the literature. For instance, a series of benzo[d]thiazol derivatives were synthesized and investigated for their potential antidepressant and anticonvulsant effects . Another study reported a facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones through a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Molecular Structure Analysis

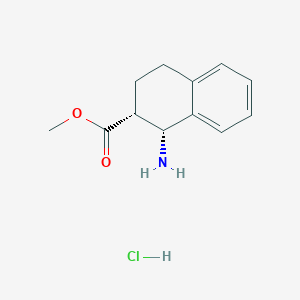

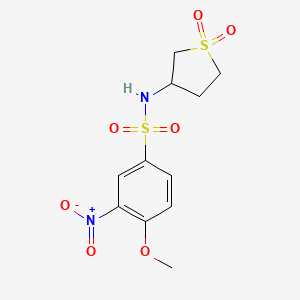

The molecular structure of this compound includes a naphtho[2,1-d]thiazol-2(3H)-ylidene group attached to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group. The structure also contains sulfur and nitrogen atoms in its structure .Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been found, similar compounds have been studied. For example, a series of benzo[d]thiazol derivatives were synthesized and evaluated for their inhibitory effect on the human monoamine oxidase (hMAO) A and B isoforms .Wissenschaftliche Forschungsanwendungen

- 2-Methyl-naphtho[2,1-d]thiazole serves as a crucial raw material for the synthesis of spectrum-sensitizing dyes used in photosensitive materials. These dyes enhance the sensitivity of photographic films and plates, allowing them to capture light more effectively. Researchers explore its potential in optimizing dye formulations for improved color reproduction and sensitivity .

- The unique electronic and optical properties of this compound make it interesting for organic electronics. Scientists investigate its use in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and field-effect transistors (OFETs). Its π-conjugated system and electron-donating thiazole moiety contribute to its semiconducting behavior .

- Researchers explore the antimicrobial and antifungal potential of 2-methyl-naphtho[2,1-d]thiazole derivatives. By modifying its structure, they aim to develop novel compounds with improved efficacy against bacterial and fungal infections. These investigations contribute to the development of new therapeutic agents .

- The compound’s structural features make it an interesting candidate for agrochemicals. Scientists study its effects on pests, plant diseases, and weed control. By understanding its mode of action, they can design environmentally friendly pesticides and herbicides .

- 2-Methyl-naphtho[2,1-d]thiazole derivatives are evaluated for their potential as drug candidates. Researchers investigate their interactions with biological targets, such as enzymes or receptors. These studies may lead to the development of new drugs for various diseases, including cancer, inflammation, and neurodegenerative disorders .

- The compound exhibits luminescent properties, emitting light when excited. Scientists explore its use in luminescent materials, such as sensors, imaging agents, and optoelectronic devices. By fine-tuning its structure, they aim to enhance its emission efficiency and color properties .

Photosensitive Materials and Dyes

Organic Electronics and Optoelectronic Devices

Antimicrobial and Antifungal Agents

Agrochemicals and Crop Protection

Medicinal Chemistry and Drug Discovery

Materials Science and Luminescent Properties

Eigenschaften

IUPAC Name |

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-23-15-11-10-13-6-2-3-7-14(13)19(15)27-21(23)22-20(24)18-12-25-16-8-4-5-9-17(16)26-18/h2-11,18H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJHDXWFMRBKBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4COC5=CC=CC=C5O4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-4-methoxy-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2591196.png)

![(E)-N-[2-(2-Chloro-6-fluorophenyl)-2-pyrrolidin-1-ylethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2591203.png)

![N-[2-(1-Adamantyl)ethyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B2591207.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591209.png)